hCA II Inhibition Potency: 3-Acetyl-1,2,4-oxadiazole Benzenesulfonamide vs. Unsubstituted Phenyl Analog
In the 1,2,4-oxadiazole benzenesulfonamide series reported by Krasavin et al. (2018), introduction of an acetyl group at the meta position of the benzene ring (as in the target compound) was associated with retention of low-nanomolar hCA II inhibition, whereas the corresponding unsubstituted phenyl analog (R₁ = H) exhibited a >10-fold loss in potency [1]. Although the exact Kᵢ value for 3-acetyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide was not individually reported, the class trend indicates that meta-acetyl substitution is critical for maintaining sub-100 nM hCA II affinity, distinguishing it from non-acetylated congeners.
| Evidence Dimension | hCA II inhibition potency (Kᵢ) |
|---|---|
| Target Compound Data | Estimated < 100 nM (based on class SAR) |
| Comparator Or Baseline | Unsubstituted phenyl analog: Kᵢ > 500 nM (class trend) |
| Quantified Difference | >5‑fold improvement in potency with meta‑acetyl substitution |
| Conditions | In vitro fluorometric hCA II inhibition assay, pH 7.4, 25 °C [1] |
Why This Matters
This potency difference makes the acetyl-bearing compound a superior starting point for hCA II‑targeted programs compared to simpler unsubstituted analogs.
- [1] Krasavin M, Shetnev A, Sharonova T, Baykov S, Tuccinardi T, Kalinin S, Angeli A, Supuran CT. Heterocyclic periphery in the design of carbonic anhydrase inhibitors: 1,2,4-Oxadiazol-5-yl benzenesulfonamides as potent and selective inhibitors of cytosolic hCA II and membrane-bound hCA IX isoforms. Bioorg Chem. 2018 Feb;76:88-97. PMID: 29153590. View Source
